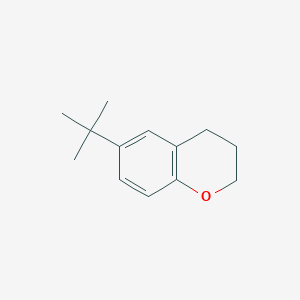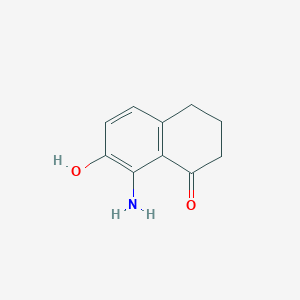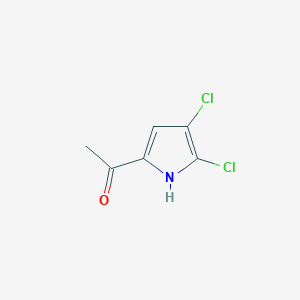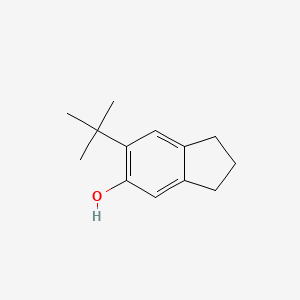
6-Nitro-3H-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The nitro group at the 6-position and the keto group at the 3-position of the indazole ring confer unique chemical properties to this compound, making it an interesting compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3H-indazol-3-one typically involves the nitration of 3H-indazol-3-one. One common method is the reaction of 3H-indazol-3-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Another synthetic route involves the cyclization of 2-nitrobenzaldehyde with hydrazine hydrate, followed by oxidation to form this compound. This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-3H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Amino-3H-indazol-3-one.
Substitution: Various substituted indazole derivatives.
Oxidation: Carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-3H-indazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various indazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor. Indazole derivatives have been shown to inhibit enzymes such as phosphodiesterases and kinases, making them valuable tools for studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications. Indazole derivatives have demonstrated anticancer, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug development.
Industry: Used in the development of agrochemicals and dyes. The unique chemical properties of this compound make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Nitro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the indazole ring can bind to enzyme active sites, inhibiting their activity. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Nitro-3H-indazol-3-one can be compared with other similar compounds, such as:
3H-Indazol-3-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Amino-3H-indazol-3-one: The amino group at the 6-position confers different chemical properties and potential biological activities compared to the nitro group.
6-Chloro-3H-indazol-3-one:
Eigenschaften
CAS-Nummer |
61976-44-1 |
|---|---|
Molekularformel |
C7H3N3O3 |
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
6-nitroindazol-3-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H |
InChI-Schlüssel |
RBLUNHLISNCJEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)
![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)











